

Comprehensive Application Notes and Protocols: Mucoadhesive Microspheres of Enalapril Maleate

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Enalapril Maleate

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Drug Profile and Rationale for Mucoadhesive Microspheres

Drug Profile and Pharmacological Considerations

Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of **hypertension** and **congestive heart failure**. As a pro-drug, **enalapril maleate** undergoes **hepatic hydrolysis** to form the active metabolite enalaprilat, which exerts its therapeutic effect by inhibiting the conversion of angiotensin I to angiotensin II. Despite its clinical efficacy, **enalapril maleate** faces significant **biopharmaceutical challenges**, including a relatively low oral bioavailability of approximately 40-60% due to extensive **first-pass metabolism** [1] [2]. The conventional immediate-release formulations often lead to **fluctuating plasma concentrations**, necessitating multiple daily dosing that can compromise patient compliance, particularly in chronic treatment regimens.

Rationale for Mucoadhesive Microsphere Systems

The development of **mucoadhesive microspheres** addresses several critical limitations associated with conventional **enalapril maleate** formulations. These multiparticulate systems are designed to **prolong gastric residence time** through intimate contact with the mucosal lining, thereby enabling sustained drug release and enhanced absorption windows. The **mucoadhesive approach** leverages specialized polymers that interact with the mucus layer, creating an increased intimacy between the dosage form and the absorption surface [3] [4]. This interaction significantly **improves bioavailability** by allowing more controlled drug release patterns and potentially reducing the first-pass effect through prolonged absorption from the gastrointestinal tract. For **enalapril maleate** specifically, this technology enables **maintained plasma concentrations**, reduced dosing frequency, and improved therapeutic outcomes in cardiovascular diseases, while also offering the additional advantage of **bitter taste masking** for improved patient acceptability, particularly in pediatric populations [5].

Formulation Methods and Protocols

Ionotropic Gelation Method

The **ionotropic gelation technique** represents a particularly advantageous approach for preparing mucoadhesive microspheres of **enalapril maleate**, as it avoids the use of organic solvents and employs mild processing conditions suitable for labile drug molecules [1]. The procedure begins with dissolving the primary polymer, **sodium alginate**, in distilled water at a concentration ranging from 1-3% w/v with heating to 60°C under continuous stirring. To this solution, **iota-carrageenan** (0.5-1.5% w/v) is added as a complementary mucoadhesive polymer, followed by the incorporation of **sodium bicarbonate** (5-15% w/v of polymer weight) as a gas-forming agent to impart buoyancy. After cooling the polymer solution to room temperature, **enalapril maleate** (5-20% w/v of polymer weight) is added and thoroughly dispersed.

The final drug-polymer dispersion is then extruded **dropwise** through a syringe with a 31-gauge needle into 100 mL of **cross-linking solution** containing calcium chloride (5-10% w/v) under constant stirring at 200 rpm. The formed microspheres are allowed to remain suspended in the cross-linking solution for 60 minutes to enhance mechanical strength, after which they are collected by filtration, washed with distilled water, and dried in a hot air oven at 50°C for 2 hours [1]. The critical **process parameters** that require careful control include the needle gauge, dropping height, stirring rate during cross-linking, and cross-linking duration, all of which significantly influence the morphological and release characteristics of the final product.

Emulsion Solvent Evaporation Method

The **emulsion solvent evaporation method** provides an alternative manufacturing approach particularly valuable for **bitter taste masking** of **enalapril maleate** [5]. This procedure involves preparing two separate solutions: a **polymer solution** containing ethylcellulose and/or EUDRAGIT EPO dissolved in 10 mL dichloromethane, and a **drug solution** where **enalapril maleate** is dissolved in a mixture of 7 mL dichloromethane and 1 mL acetone. These solutions are combined, and talc (50% of the amount of EUDRAGIT EPO) is added as a stabilizing agent. The resulting organic phase is then added dropwise to the **aqueous phase** containing distilled water and Tween 20 (0.1-0.5% w/v) as an emulsifier, forming an oil-in-water (O/W) emulsion.

The emulsion is stirred continuously at room temperature for **6 hours** to allow complete evaporation of the organic solvents and subsequent solidification of the microparticles. The hardened microspheres are collected by **vacuum filtration** using a Nylon 66 membrane filter (0.45 μm), washed with distilled water to remove residual emulsifier, and air-dried at room temperature for 24 hours before storage in desiccators [5]. The key **formulation variables** in this method include the drug-to-polymer ratio, the organic-to-aqueous phase ratio, the emulsifier concentration, and the stirring rate during emulsion formation and solvent evaporation.

Table 1: Formulation Composition of **Enalapril Maleate** Mucoadhesive Microspheres by Iontropic Gelation

Component	Function	Concentration Range	Remarks
Enalapril Maleate	Active Pharmaceutical Ingredient	5-20% w/v of polymer	Potent ACE inhibitor
Sodium Alginate	Primary Polymer	1-3% w/v	Ionic gelation polymer
Iota-Carrageenan	Mucoadhesive Polymer	0.5-1.5% w/v	Enhances mucoadhesion
Sodium Bicarbonate	Gas-forming Agent	5-15% w/v of polymer	Provides buoyancy

Component	Function	Concentration Range	Remarks
Calcium Chloride	Cross-linking Agent	5-10% w/v	Ionic cross-linker

Table 2: Formulation Composition of **Enalapril Maleate** Microspheres by Emulsion Solvent Evaporation

Component	Function	Concentration Range	Remarks
Enalapril Maleate	Active Pharmaceutical Ingredient	10-50% w/w of polymer	Bitter taste requires masking
Ethylcellulose	Rate-controlling Polymer	50-90% w/w	Water-insoluble polymer
EUDRAGIT EPO	Cationic Polymer	10-50% w/w	pH-dependent solubility
Tween 20	Emulsifier	0.1-0.5% w/v	Stabilizes O/W emulsion
Talc	Stabilizing Agent	50% of EUDRAGIT EPO	Prevents particle aggregation

Characterization Protocols

Micromeritic Properties Evaluation

The **micromeritic properties** of **enalapril maleate** mucoadhesive microspheres critically influence their handling, storage, and in vivo performance. **Particle size analysis** is performed using optical microscopy, where approximately 300 microspheres are mounted on a clean slide and their diameters measured using a calibrated eyepiece micrometer. The mean particle size is calculated using Edmondson's equation: $D_{mean} = \sum nd / \sum n$, where n represents the number of microspheres and d represents the mean size range [6]. **Bulk density** is determined by carefully pouring a weighed quantity of microspheres into a graduated cylinder and calculating the ratio of mass to bulk volume, while **tapped density** is assessed by subjecting the sample to 100 standard taps from a height of 2 cm until no further volume reduction is observed [1].

The **flow properties** are characterized through the Compressibility Index (Carr's Index) and Hausner Ratio, calculated using the equations: % Compressibility Index = [(Tapped density - Bulk density) × 100]/Tapped density and Hausner Ratio = Tapped density/Bulk density [1]. The **angle of repose** is determined using the fixed funnel method, where microspheres are poured through a funnel fixed 1 cm above a flat surface until the apex of the pile touches the funnel tip, then calculated as $\theta = \text{Tan}^{-1} (h/r)$, where h is the height and r is the radius of the pile. Optimal values for these parameters indicate good flow properties essential for subsequent processing, such as capsule filling or tableting.

Drug Loading and Encapsulation Efficiency

The **drug content** in the formulated microspheres is quantified through a validated extraction and analytical method. Accurately weighed microspheres (100 mg) are crushed using a hammer mill and immersed in 100 mL of 0.1 N HCl for overnight extraction to ensure complete drug release [1]. The solution is filtered through a 0.45 μm membrane filter, suitably diluted, and analyzed using **UV spectrophotometry** at 206-219 nm, depending on the medium, against a pre-established calibration curve [1] [5]. The **percentage drug loading** is calculated using the equation: $L = (Q_m/W_m) \times 100\%$, where Q_m represents the quantity of drug in grams and W_m represents the weight of microspheres in grams. The **encapsulation efficiency** is determined as: $E = (Q_p/Q_t) \times 100\%$, where Q_p represents the actual quantity of drug encapsulated in the microspheres and Q_t represents the theoretical quantity of drug used in the formulation [6]. These parameters critically influence the dosage accuracy and therapeutic efficacy of the final formulation.

In Vitro Buoyancy and Mucoadhesion Studies

The **floating behavior** of **enalapril maleate** microspheres is evaluated by dispersing 50 mg of microspheres in 100 mL of 0.1 N HCl (pH 1.2) contained in a glass beaker. The medium is stirred at 100 rpm using a magnetic stirrer, and after 8 hours, the floating and settled microspheres are separately collected by filtration, dried, and weighed [1]. The **buoyancy percentage** is calculated using the formula: % Buoyancy = (Weight of floating microspheres/Total weight of floating and settled microspheres) × 100. For **mucoadhesion assessment**, various in vitro methods are employed, including the use of freshly excised mucosal tissue (typically porcine intestinal or buccal mucosa) mounted on glass slides or in specially designed adhesion testing apparatus. The microspheres are applied to the hydrated mucosal surface, subjected to simulated

peristaltic movements, and the **residence time** is recorded, with more sophisticated setups allowing for quantification of the **force of detachment** using texture analyzers or modified balances [3] [2].

In Vitro Drug Release Kinetics

The **drug release profile** from **enalapril maleate** mucoadhesive microspheres is determined using USP Apparatus 1 (basket apparatus) or Apparatus 2 (paddle apparatus) with 900 mL of 0.1 N HCl (pH 1.2) maintained at $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ and rotated at 50-100 rpm [1] [2]. Aliquots (2 mL) are withdrawn at predetermined time intervals over 12-24 hours, with replacement of fresh medium to maintain sink conditions. The samples are filtered, suitably diluted, and analyzed spectrophotometrically at the predetermined λ_{max} to determine drug concentration. The **release data** is then subjected to kinetic analysis by fitting to various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the underlying release mechanisms [1] [6]. For **enalapril maleate** microspheres, the release typically follows a combination of diffusion and erosion mechanisms, as indicated by the best fit with Korsmeyer's model and release exponent (n) values between 0.43 and 0.84 [1].

Experimental Data and Optimization

Formulation Composition and Characterization Results

Table 3: Characterization Parameters of Optimized **Enalapril Maleate** Mucoadhesive Microspheres

Parameter	Ionotropic Gelation [1]	Emulsion Solvent Evaporation [5]	Box-Behnken Optimized [6]
Particle Size (μm)	199.4 ± 0.04	140-339	$143 \pm 27.75 - 158.13 \pm 25.1$
Drug Loading (%)	Not specified	17-40	$37.31 \pm 5.73 - 40.13 \pm 6.12$
Encapsulation Efficiency (%)	High (specific value not provided)	Not specified	$76.89 \pm 4.97 - 99.19 \pm 1.14$

Parameter	Ionotropic Gelation [1]	Emulsion Solvent Evaporation [5]	Box-Behnken Optimized [6]
Percentage Yield	High (specific value not provided)	38-53	Not specified
Buoyancy (%)	>80%	Not applicable	Not specified
Drug Release (%)	91.4% in 8-12 hours	Negligible in saliva, controlled in gastric juice	86.23 ± 3.81 - 90.52 ± 4.11 in 12 hours
Release Kinetics	Korsmeyer's model (n=0.43-0.84)	Not specified	Higuchi model

Process Optimization Using Experimental Design

The formulation of **enalapril maleate** mucoadhesive microspheres has been successfully optimized using **Box-Behnken design** with three factors at three levels each [6]. The independent variables typically include **polymer-to-drug ratio** (50:1 to 150:1), **solvent ratio** (DCM:ethanol from 1:1 to 3:1), and **stirring time** (20-60 minutes), while the dependent responses comprise **particle size**, **drug loading**, and **entrapment efficiency**. Statistical analysis of the data generates mathematical models and response surface plots that identify the **optimal processing conditions** and elucidate the complex relationships between formulation variables and product characteristics. This systematic approach allows for the development of robust formulations with predetermined quality attributes, minimizing the need for extensive trial-and-error experimentation and ensuring reproducible product performance.

Therapeutic Applications and Clinical Perspectives

Hypertension Management and Pediatric Formulations

Mucoadhesive microspheres of **enalapril maleate** offer significant advantages in the **long-term management** of hypertension, where maintaining consistent plasma drug concentrations is essential for effective blood pressure control [1] [6]. The **sustained-release profile** provided by these systems enables

once-daily or twice-daily dosing, overcoming the compliance challenges associated with conventional formulations that require more frequent administration. Particularly valuable is the application of this technology in **pediatric formulations**, where the bitter taste of **enalapril maleate** presents a substantial barrier to medication adherence [5]. Microencapsulation effectively masks this unpleasant taste while providing the additional benefits of age-appropriate dosage forms that are easier to administer to children, addressing a significant unmet need in pediatric cardiovascular therapy.

Bioavailability Enhancement and Dose Reduction

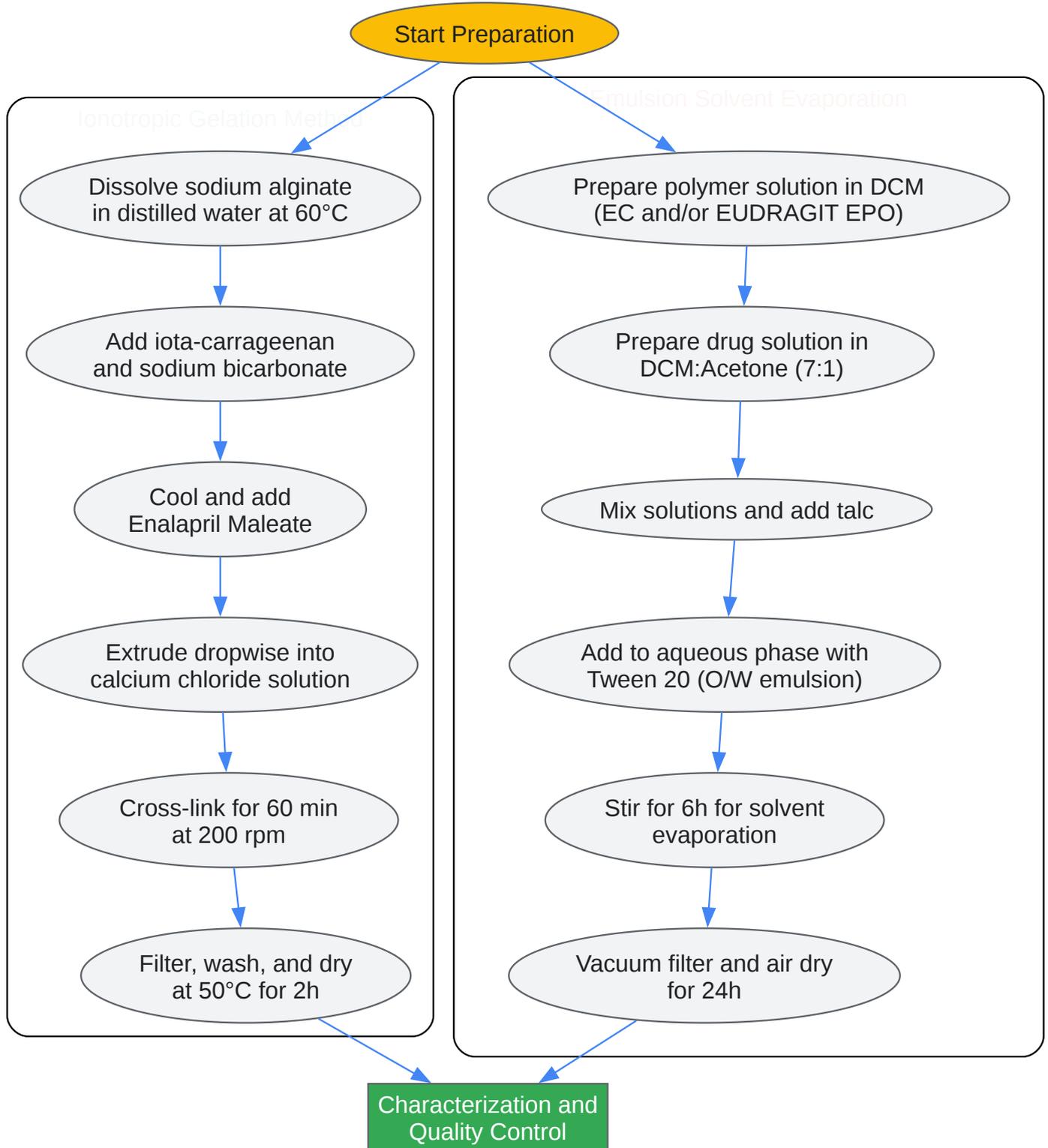
The **gastroretentive properties** of mucoadhesive floating microspheres significantly enhance the oral bioavailability of **enalapril maleate** by prolonging its residence time in the stomach and upper gastrointestinal tract, the primary sites for drug absorption [1]. This extended contact time with the absorptive surfaces allows for more complete drug absorption and reduces the impact of hepatic first-pass metabolism through gradual drug input into the portal system. The resultant **improved bioavailability** may enable dose reduction while maintaining therapeutic efficacy, potentially minimizing concentration-dependent adverse effects and enhancing the overall safety profile of **enalapril maleate** therapy. Furthermore, the **reduced fluctuation** in plasma drug concentrations achieved with these controlled-release systems provides more consistent pharmacological effects, translating to improved blood pressure control and potentially better long-term cardiovascular outcomes.

Experimental Workflows and Process Diagrams

Microsphere Preparation Workflow

The following diagram illustrates the comprehensive workflow for preparing **enalapril maleate** mucoadhesive microspheres using two primary manufacturing techniques:

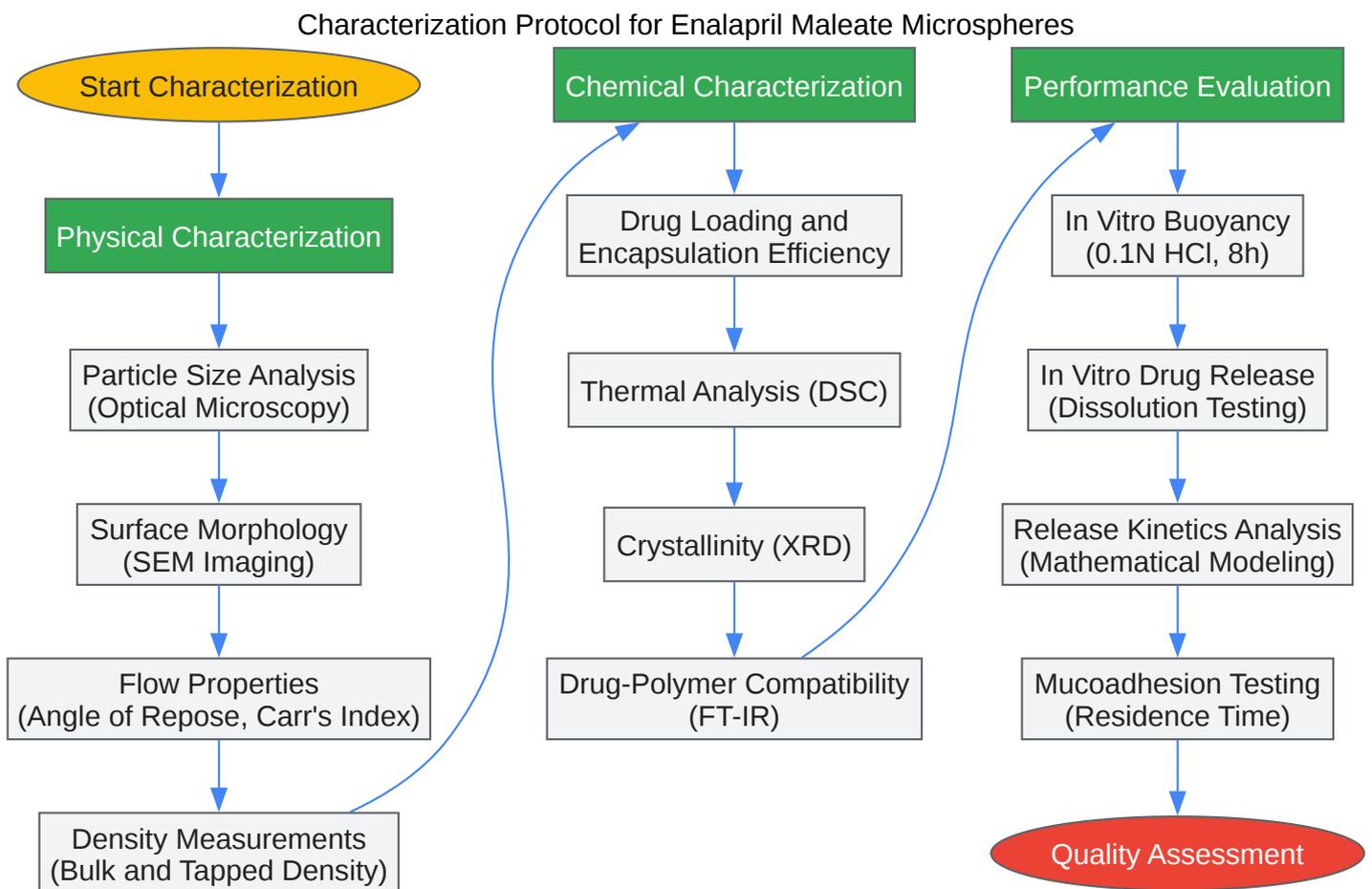
Preparation Methods for Enalapril Maleate Mucoadhesive Microspheres



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Characterization Protocol

The following diagram outlines the comprehensive characterization protocol for evaluating the critical quality attributes of **enalapril maleate** mucoadhesive microspheres:



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Conclusion and Future Perspectives

Mucoadhesive microspheres of **enalapril maleate** represent a **promising drug delivery strategy** that effectively addresses the limitations of conventional formulations, particularly the suboptimal bioavailability and frequent dosing requirements. The application of **ionotropic gelation** and **emulsion solvent evaporation** techniques enables the production of spherical, discrete microspheres with favorable micromeritic properties, high encapsulation efficiency, and controlled release characteristics. Comprehensive characterization confirms the compatibility of **enalapril maleate** with mucoadhesive polymers and the maintenance of its crystalline structure within the polymeric matrix. The **optimized formulations** demonstrate excellent buoyancy, mucoadhesion, and sustained drug release profiles that can significantly enhance therapeutic efficacy while potentially reducing dosing frequency. Future research directions should focus on **in vivo pharmacokinetic studies** to validate the bioavailability enhancement, development of **pediatric-friendly formulations** with effective taste masking, and exploration of **novel mucoadhesive polymers** with enhanced residence properties. Additionally, **scale-up manufacturing processes** and **long-term stability studies** will be essential for successful clinical translation of this promising drug delivery system.

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